Methyl2-(2-oxopiperazin-1-yl)acetate,trifluoroaceticacid

Organic Synthesis Solid‑Phase Synthesis Medicinal Chemistry

Generic '2-oxopiperazine-1-acetate' sourcing often yields the wrong counterion or ester form, compromising downstream Pd-catalyzed couplings and solubility. This TFA salt resolves that. · Crystalline, pre-weighable solid compatible with automated dispensers and parallel synthesis. · Volatile TFA counterion removes cleanly under mild evaporation, eliminating metal residues that poison cross-coupling. · Intact methyl ester preserves the TAK-029 pharmacophore potency window (IC₅₀ 0.03 μM); avoids premature hydrolysis seen with free acid forms.

Molecular Formula C9H13F3N2O5
Molecular Weight 286.20 g/mol
Cat. No. B13639663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-(2-oxopiperazin-1-yl)acetate,trifluoroaceticacid
Molecular FormulaC9H13F3N2O5
Molecular Weight286.20 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCNCC1=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12N2O3.C2HF3O2/c1-12-7(11)5-9-3-2-8-4-6(9)10;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7)
InChIKeyWTWXXLIWMGQIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-oxopiperazin-1-yl)acetate Trifluoroacetate: A Specialized 2‑Oxopiperazine Building Block for Medicinal Chemistry Procurement


Methyl 2-(2-oxopiperazin-1-yl)acetate trifluoroacetate (TFA salt) is a functionalized piperazinone building block that combines a 2-oxopiperazine heterocycle with a methyl ester side chain and a volatile trifluoroacetate counterion. Its molecular architecture (C₉H₁₃F₃N₂O₅, MW 286 Da) provides a defined entry point for constructing 1‑substituted‑2‑oxopiperazine libraries that are inaccessible from simple piperazine because the oxo group directs regioselective N‑1 alkylation while the methyl ester serves as a protected carboxymethyl handle [1]. The TFA salt form offers a well‑characterized crystalline solid (≥95% purity by NMR/HPLC) that is directly usable in parallel synthesis and high‑throughput chemistry workflows .

1 Regioselective N‑1 alkylation handle for 2‑oxopiperazine libraries
2 Crystalline TFA salt: pre‑weighable, directly usable in parallel synthesis
3 High‑purity, volatile counterion minimises work‑up residues

Why Methyl 2-(2-oxopiperazin-1-yl)acetate TFA Salt Cannot Be Interchanged with Common 2‑Oxopiperazine Analogs


Procurement of a generic “2‑oxopiperazine‑1‑acetate” from any vendor is misleading because the critical combination of the methyl ester oxidation state, the volatile TFA counterion, and the N‑1 substitution pattern profoundly influences the compound’s behaviour in subsequent synthesis steps. Interchanging the TFA salt with the hydrochloride salt (CAS 32705‑78‑5) alters solubility and may counteract base‑sensitive reactions, while replacing the methyl ester with the free acid prematurely exposes the carboxylate, which can lead to unwanted metal chelation, poor solubility in organic solvents, and side reactions in amide coupling steps [1]. The free base is unstable and prone to oxidation, making the crystalline TFA salt the most shelf‑stable form for long‑term inventory and automated dispensing .

Target Form
Substitute Form
Risk
TFA salt (crystalline)
HCl salt
Solubility shift may disrupt base‑sensitive reactions
Methyl ester protected
Free carboxylic acid
Premature carboxylate exposure may cause metal chelation and poor organic solubility
TFA counterion stabilised
Free base (unstable)
Oxidation‑prone; not suitable for long‑term inventory

Methyl 2-(2-oxopiperazin-1-yl)acetate TFA Salt: Quantitative Differentiation Evidence for Informed Procurement


Deprotection Yield Benchmarks: TFA Salt versus Alternative Acidolysis Protocols

The TFA salt is obtained directly from the Boc‑protected precursor in 91% isolated yield after overnight treatment with neat trifluoroacetic acid, whereas the corresponding hydrochloride salt requires an additional basification and extraction step that reduces the net recovered yield by 15‑20% (class‑level inference based on typical peptide‑workup losses) . In the patented synthesis of oxytocin antagonists, this high‑yielding step is essential for the scalable production of the 2‑oxopiperazine scaffold [1].

Deprotection Yield
Head-to-head
91% vs ≤75% isolated yield
Supports scalable intermediate procurement
Class-level work‑up loss estimate
Organic Synthesis Solid‑Phase Synthesis Medicinal Chemistry

Methyl Ester Specificity in GPIIb/IIIa Antagonist Potency: TAK‑029 Case Study

The methyl ester fragment of the target compound is a critical pharmacophoric element in the GPIIb/IIIa antagonist TAK‑029. In the original medicinal chemistry series, replacement of the methyl ester with a free carboxylic acid at the 3‑position reduced platelet aggregation inhibitory activity by >100‑fold (IC₅₀ >3 μM vs. 0.03 μM) [1]. The ethyl ester analogue was not pursued because of the established correlation between ester size and oral bioavailability within the 2‑oxopiperazine series [1].

GPIIb/IIIa IC₅₀
Reported
0.03 μM vs >3 μM (ester vs free acid)
Chemotype‑specific ester requirement
Human platelet aggregation assay data
Antiplatelet Drug Discovery SAR Analysis Prodrug Design

Salt Form Impact on Lipophilicity: TFA vs. HCl Comparative LogP Data

The TFA salt form imparts a distinct lipophilicity profile that favours solubility in medium‑polarity organic solvents (e.g., ethyl acetate, THF) commonly used in parallel synthesis. The hydrochloride salt of the same methyl ester (CAS 32705‑78‑5) shows a calculated LogP of −1.62, indicating a strong preference for aqueous phases that can complicate extraction and chromatography . The trifluoroacetate counterion shifts the apparent LogD by approximately +0.5 log units (class‑level inference from ion‑pair partitioning) [1].

Lipophilicity Shift
Class-level inference
LogD ≈−1.1 vs −1.62 (TFA vs HCl)
May support organic‑phase synthesis workflows
Ion‑pair partitioning estimate
Physicochemical Profiling Salt Selection Pre‑formulation

Methyl 2-(2-oxopiperazin-1-yl)acetate TFA Salt: Preferred Scenarios for Scientific Procurement


Synthesis of 1,3,4‑Trisubstituted 2‑Oxopiperazine Libraries for GPCR and Protease Targets

The TFA salt’s quantitative deprotection yield and the orthogonal reactivity of the methyl ester enable chemists to sequentially functionalise the N‑1, N‑4, and C‑3 positions without scrambling. This controlled sequence is essential for replicating the TAK‑029 pharmacophore, where the methyl ester must remain intact until the final step [1].

Solid‑Phase and Automated Parallel Synthesis Workflows

Because the TFA salt is a pre‑weighable, crystalline solid with improved organic solubility relative to the hydrochloride, it is compatible with automated liquid handlers and resin‑based synthesis platforms. The volatile TFA counterion can be removed under mild evaporation, leaving no metal residues that would interfere with Pd‑catalysed cross‑coupling steps .

Prodrug Candidate Progression Based on the TAK‑029 Chemotype

Any programme that aims to develop a GPIIb/IIIa antagonist or RGD‑mimetic antiplatelet agent must employ the methyl ester intermediate rather than the free acid to retain the potency window demonstrated by TAK‑029 (IC₅₀ = 0.03 μM in human platelet aggregation) [1]. Procuring the TFA salt ensures the integrity of the ester during storage and shipping, avoiding premature hydrolysis.

Late‑Stage Diversification of Peptidomimetic Lead Compounds

The 2‑oxopiperazine ring with a pendant methyl ester is a privileged scaffold for β‑turn mimics in peptidomimetic drug design. The TFA salt form provides the highest reported purity (≥95%) among commercially available forms, minimising the risk of contaminant‑derived false positives in high‑content screening campaigns .

Application
Selection Property
Validation Focus
1,3,4‑Trisubstituted 2‑Oxopiperazine Libraries
Orthogonal ester and oxo reactivity
Regioselective N‑1 alkylation control
Solid‑Phase Parallel Synthesis
Crystalline, organic‑soluble TFA salt
Residue‑free TFA evaporation
GPIIb/IIIa Antagonist Prodrug Programs
Methyl ester stability during storage
Hydrolysis prevention and ester integrity
Peptidomimetic Late‑Stage Diversification
High‑purity crystalline scaffold
Minimise false positives in HCS campaigns
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